6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid
Overview
Description
6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H8ClF3O2 and a molecular weight of 300.66 g/mol . It has attracted the attention of the scientific community due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid includes a benzene ring with a carboxylic acid group (COOH) and a trifluoromethyl group (CF3) attached to it . The InChI code for this compound is 1S/C14H8ClF3O2/c15-11-7-3-5-9(12(11)13(19)20)8-4-1-2-6-10(8)14(16,17)18/h1-7H,(H,19,20) .Physical And Chemical Properties Analysis
6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid has a molecular weight of 300.66 g/mol . Its IUPAC name is 3-chloro-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carboxylic acid .Scientific Research Applications
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Computational Chemistry
- Application : This compound has been used in computational studies to understand the conformational stability, vibrational spectra, and thermochemical properties of certain molecules .
- Method : The study was carried out using different formulations of density functional theory and high-level model chemistries .
- Results : The standard enthalpies of formation of certain compounds were derived for the first time at the G3MP2//DFT and G4MP2//DFT levels of theory . A good agreement between formation enthalpies derived from isodesmic reaction approach and from Benson’s group additivity method was obtained .
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Pharmaceutical Chemistry
- Application : “6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid” is a degradation by-product of fluopicolide and fluopyram fungicides .
- Method : The degradation process of these fungicides leads to the formation of this compound .
- Results : The presence of this compound indicates the degradation of the aforementioned fungicides .
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Chemical Synthesis
- Application : This compound is often used as a building block in the synthesis of more complex molecules .
- Method : The specific methods of application or experimental procedures would depend on the target molecule being synthesized .
- Results : The outcomes would also vary based on the specific synthesis process .
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Acidity Studies
- Application : The compound can be used in studies investigating the effects of substituents on the acidity of benzoic acids .
- Method : The acidity of the compound can be compared with that of other substituted benzoic acids to understand the electron-withdrawing or electron-releasing ability of the substituent .
- Results : The results can provide insights into the susceptibility of the benzene ring to electrophilic attack .
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Material Science
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Environmental Science
- Application : It could be used in studies investigating the environmental impact and degradation pathways of certain pesticides .
- Method : This would involve tracking the compound in environmental samples to understand how it degrades over time .
- Results : The results could provide insights into the environmental persistence and potential toxicity of these pesticides .
properties
IUPAC Name |
2-chloro-6-[2-(trifluoromethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-11-7-3-5-9(12(11)13(19)20)8-4-1-2-6-10(8)14(16,17)18/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJUIMJALZMFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691133 | |
Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261786-21-3 | |
Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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